Salicylic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Salicylic acid (2-hydroxybenzoic acid) is a phenolic acid synthesized in plants via two primary pathways: the phenylpropanoid pathway (from phenylalanine to cinnamic acid) and the shikimate pathway (via chorismate and isochorismate) . It plays critical roles in plant defense signaling, mediating systemic acquired resistance against pathogens . In medicine, this compound acid and its derivatives are widely used for their anti-inflammatory, anti-cancer, and keratolytic properties . Its copper complexes, for instance, exhibit superoxide dismutase (SOD)-like antioxidant activity and inhibit tumor growth in triple-negative breast cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic acid can be synthesized through several methods. One of the most common synthetic routes is the Kolbe-Schmitt reaction, which involves the carboxylation of phenol. The process can be summarized as follows:

-

Formation of Sodium Phenoxide: : Phenol is treated with sodium hydroxide to form sodium phenoxide. [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

-

Carboxylation: : Sodium phenoxide is then treated with carbon dioxide under high pressure and temperature to form sodium salicylate. [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]

-

Acidification: : Sodium salicylate is acidified with hydrochloric acid to precipitate this compound acid. [ \text{C}_6\text{H}_4(\text{OH})\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{NaCl} ]

Industrial Production Methods

In industrial settings, the Kolbe-Schmitt reaction is the primary method used for the large-scale production of this compound acid. The process involves the same steps as described above but is carried out in specialized reactors designed to handle high pressures and temperatures efficiently .

Chemical Reactions Analysis

Kolbe-Schmitt Carboxylation

The industrial synthesis of salicylic acid primarily employs the Kolbe-Schmitt reaction, where sodium phenoxide reacts with CO₂ under high pressure (82–138 bar) and temperature (115–225°C) to form sodium salicylate, which is acidified to yield this compound acid .

Reaction:

NaOC6H5+CO2125°C, 138 barNaOCC6H4OHH2SO4HOCC6H4OH+NaHSO4

Optimized Conditions and Yields :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 225°C | 92.68 |

| CO₂ Pressure | 30 bar | - |

| Phenol/Phenoxide Ratio | 2:1 | - |

| Reaction Time | 2 hours | - |

Side reactions include the formation of phenol (31.4% molar yield) and CO₂ (33.8%) due to reversibility .

2.1. Aspirin Hydrolysis

This compound acid is produced via acid- or base-catalyzed hydrolysis of acetylthis compound acid (aspirin) :

C9H8O4+H2O→C7H6O3+C2H4O2ΔH∘=−6.50±0.07kcal/mol[6]

Kinetics:

-

Rate increases exponentially with temperature due to enhanced collision frequency .

-

At 90°C, hydrolysis yields detectable salicylate dianion ([C₇H₄O₃]²⁻) with iron(III) nitrate .

Thermal Decomposition

Heating this compound acid above 200°C induces decarboxylation to phenol and CO₂ :

C6H4OH(CO2H)200–230°CC6H5OH+CO2

Mechanistic Pathway:

-

Formation of phenyl salicylate intermediate at lower temperatures.

Pd-Catalyzed C–H Carboxylation

A modern method employs palladium catalysis for direct carboxylation of phenols into this compound acids :

-

Silanol-directed C–H activation enables regioselective ortho-carboxylation.

-

Yields: 76–92% for substrates with electron-donating groups (e.g., methoxy, methyl) .

-

Functional group tolerance includes esters, nitriles, and halides.

Example:

PhOH+CO2Pd(OAc)2,Ag2CO3This compound Acid

Esterification and Transesterification

This compound acid undergoes esterification with alcohols, though traditional methods face reversibility and corrosion issues .

Improved Method :

-

Microwave-assisted transesterification of methyl salicylate with isoamyl alcohol.

-

Acid-base catalysts (e.g., Amberlyst-15) enhance rates and reduce side products.

Chelation and Complexation

This compound acid acts as a bidentate ligand, forming stable complexes with transition metals like Fe³⁺ :

Fe3++C7H6O3→[Fe(C7H5O3)]++H+

Chlorination and Halogenation

Direct chlorination yields 5-chlorothis compound acid as the major product :

C7H6O3+Cl2→C7H5ClO3+HCl

Scientific Research Applications

Agricultural Applications

Salicylic acid plays a crucial role in enhancing plant growth and stress tolerance. It acts as a signaling molecule that mediates plant responses to various biotic and abiotic stresses.

Foliar Application for Stress Tolerance

Research has demonstrated that the foliar application of this compound acid can significantly improve plant resilience under water deficit conditions. For instance, a study on Morus alba saplings showed that this compound acid application enhanced water use efficiency and antioxidant enzyme activity, thereby reducing oxidative stress during drought conditions .

Table 1: Effects of this compound Acid on Plant Growth Under Water Deficit

| Treatment | CO2 Assimilation Rate | Stomatal Conductance | Water Use Efficiency |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| SA + Drought (0.5 mM) | Decreased by 3.49% | Decreased by 16.6% | Increased by 25.9% |

| SA + Drought (1.0 mM) | Decreased by 16.6% | Decreased by 33.3% | Increased by 24.8% |

Heavy Metal Stress Mitigation

This compound acid has also been shown to alleviate the toxic effects of heavy metals in plants. For example, Lactuca sativa (lettuce) treated with this compound acid exhibited reduced cadmium accumulation and improved growth parameters under cadmium stress .

Table 2: Impact of this compound Acid on Cadmium Stress in Lettuce

| Cadmium Treatment | Proline Content Increase (%) | Relative Conductivity Reduction (%) |

|---|---|---|

| Control | Baseline | Baseline |

| Cd Only | +28.64 | - |

| Cd + SA (100 mg/L) | -21.56 | -32.82 |

Medical Applications

This compound acid is widely recognized for its therapeutic properties, particularly in dermatology.

Anti-inflammatory and Analgesic Effects

As the active metabolite of aspirin, this compound acid exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) to reduce pain and inflammation . It has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory pathways.

Dermatological Uses

In dermatology, this compound acid is used to treat various skin conditions such as acne, psoriasis, and warts due to its keratolytic properties that help exfoliate the outer layer of skin . It is commonly found in topical formulations at concentrations ranging from 0.5% to 5%, with higher concentrations used for chemical peels.

Industrial Applications

This compound acid is utilized in various industrial applications due to its chemical properties.

Cosmetic Products

This compound acid is incorporated into personal care products for its exfoliating and antimicrobial properties, making it effective in acne treatment formulations . Its use ranges from concentrations in toothpaste to higher concentrations in chemical peels.

Table 3: Common Uses of this compound Acid in Cosmetics

| Product Type | Typical Concentration (%) |

|---|---|

| Toothpaste | 0.5 - 1 |

| Acne Treatment Gel | 0.5 - 2 |

| Chemical Peels | Up to 30 |

Cleaning Products

In industrial settings, this compound acid serves as a preservative and biocide in cleaning products due to its ability to inhibit microbial growth .

This compound Acid in Cancer Research

Recent studies have explored the potential of this compound acid in cancer therapy by inhibiting glycolytic enzymes involved in cancer metabolism . A genome-wide screen identified several this compound acid-binding proteins that play roles in metabolic pathways associated with cancer progression.

Environmental Remediation

This compound acid's interaction with clay materials has been investigated for its potential use in removing organic contaminants from wastewater . The adsorption characteristics of clays make them suitable for this application, enhancing the effectiveness of this compound acid in environmental cleanup efforts.

Mechanism of Action

Salicylic acid exerts its effects through several mechanisms:

Keratolytic Action: It softens and dissolves the keratin in the outer layer of the skin, promoting exfoliation and the removal of dead skin cells.

Anti-inflammatory Action: It inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.

Antimicrobial Action: It has bacteriostatic and fungicidal properties, helping to prevent and treat infections.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Benzoic Acid Derivatives

- Benzoic Acid: Lacks the hydroxyl group at the ortho position, resulting in higher solubility in ethanol-water mixtures (e.g., 0.33 mol·kg⁻¹ for benzoic acid vs. 0.12 mol·kg⁻¹ for salicylic acid at 298.15 K) .

- Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) : A positional isomer with antioxidant and anti-hyperglycemic activities but distinct metabolic pathways and separation challenges due to structural similarity .

Dihydroxybenzoic Acids

- 2,4-Dihydroxybenzoic Acid : Spectral properties (FT-IR, NMR) closely resemble this compound acid due to spatial orientation of functional groups, unlike 2,5-dihydroxybenzoic acid .

- 2,5-Dihydroxybenzoic Acid : Exhibits distinct hydrogen-bonding patterns, leading to reduced similarity in antioxidant mechanisms compared to this compound acid .

Acetylthis compound Acid (Aspirin)

- A prodrug that hydrolyzes to release this compound acid, with weaker direct induction of bacterial efflux systems (e.g., Sal operon) due to delayed hydrolysis .

- Lower aqueous solubility (4.6 mg/mL) compared to this compound acid (1.8 g/L) despite a lower melting point (138–140°C vs. 158°C) .

Physicochemical Properties

Solubility and Polarity

- Ethanol-Water Mixtures: this compound acid’s solubility peaks in ethanol-rich solvents (δ = 26.5 MPa¹/²) but deviates from predictions based on Fedors’ solubility parameters (31.3 MPa¹/²), suggesting additional intermolecular interactions .

- Comparison with Benzoic Acid: Benzoic acid is 2.75× more soluble than this compound acid in ethanol-water systems due to reduced hydrogen-bonding capacity .

Acid Dissociation (pKa)

- This compound acid has a pKa of ~3.0, while its derivative in hyaluronan-based hydrogels (Sal–HA) shows a similar pKa (3.24), critical for pH-dependent drug delivery .

Antioxidant Mechanisms

- This compound acid and derivatives (e.g., 3-methylthis compound acid) exhibit higher bond dissociation energies (BDE: 87.5 kcal/mol) and ionization potentials (IP: 8.7 eV) than phenol, favoring hydrogen atom transfer (HAT) over single electron transfer (SET) mechanisms .

Anti-Cancer Activity

- Copper-salicylate complexes induce apoptosis in cancer cells via SOD-mimetic activity, outperforming standalone this compound acid in tumor growth inhibition .

Plant Defense and Stress Responses

- Low Concentrations (50 μM) : Enhance nitrogen metabolism and seedling growth in cucumbers by upregulating nitrate reductase .

- High Concentrations (0.2 mM) : Exacerbate oxidative stress under salinity, increasing lipid peroxidation and hydrogen peroxide in radish .

Enzyme Inhibition

- 5-Aminosalicylate derivatives with dimethylfurancarboxyl substituents show 10× higher inhibition of AKR1C3 (IC₅₀ = 0.8 μM) compared to unmodified this compound acid .

Pharmaceuticals

- Acetylthis compound Acid : Widely used as an antiplatelet agent, with solubility and stability optimized for oral delivery .

- Copper Complexes : Investigated for targeted cancer therapy due to selective tumor cell apoptosis .

Agriculture

- Amino acid conjugates of this compound acid (e.g., compounds 8a, 8b) enhance maize resistance to Bipolaris maydis by upregulating defense genes (ZmNPR1, ZmPR1) .

Cosmetics and Extraction

- Eutectic solvents improve this compound acid extraction from Sargassum muticum, achieving 95% purity in Pro:PPG (1:4) systems .

Contradictory Findings and Dose-Dependent Effects

- Plant Stress Responses : While this compound acid induces defense genes at low doses , high doses synergize with salinity to amplify oxidative damage , underscoring concentration-dependent duality.

- Solubility vs. Bioactivity : Despite lower solubility, acetylthis compound acid’s efficacy as a prodrug highlights the importance of metabolic conversion over inherent solubility .

Q & A

Basic Research Questions

Q. What experimental designs are most appropriate for studying salicylic acid (SA) in plant physiology?

Methodological Answer:

- Use Randomized Complete Block Designs (RCBD) or factorial arrangements to account for variability and interactions between SA concentrations and environmental factors. For example, a 5 × 4 factorial design (ECw levels × SA concentrations) was employed to analyze salt stress mitigation in cashew plants . Similarly, split-plot designs can separate main effects (e.g., SA dose) and sub-effects (e.g., spray timing) . Ensure replication (e.g., 3 replicates per treatment) and standardized plot sizes (e.g., 1.44 m²) to minimize spatial bias .

Q. What are standard SA concentrations and application methods in agricultural studies?

Methodological Answer:

- Foliar spraying is the most common method, with concentrations ranging from 50–150 ppm applied at critical growth stages (e.g., 3–5 weeks after sowing) . For stress mitigation, higher doses (e.g., 1–3 mM) are used, depending on crop sensitivity . Always include a control group (0 ppm SA) and apply treatments uniformly (e.g., spray volume per unit leaf area) to ensure comparability .

Q. Which physiological parameters are typically measured to assess SA efficacy?

Methodological Answer:

- Track growth metrics (plant height, leaf area), biochemical markers (chlorophyll content, antioxidant enzyme activity), and yield components (fruit number, weight). For example, studies on cucumbers measured fruit length, diameter, and yield (kg/ha) under varying SA treatments . Use tools like spectrophotometers for chlorophyll quantification and ANOVA for statistical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in SA’s reported efficacy across studies?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., species-specific responses, environmental conditions). For instance, conflicting results in acne vulgaris studies were addressed by standardizing SA concentrations (e.g., 1–3% topical formulations) and using systematic literature reviews with inclusion/exclusion criteria (e.g., peer-reviewed trials only) . Additionally, replicate experiments under controlled conditions to isolate SA’s effects from external stressors .

Q. What statistical approaches optimize SA experimental data analysis?

Methodological Answer:

- Use multivariate ANOVA to assess interactions between SA doses, application timings, and secondary factors (e.g., zinc levels in squash studies) . Post-hoc tests like Tukey’s HSD (p ≤ 0.05) can differentiate treatment means. For nonlinear responses (e.g., hormetic effects), apply regression models or dose-response curves . Software tools like SPSS or SAS are recommended for complex datasets .

Q. How to determine optimal SA application timing for stress mitigation?

Methodological Answer:

- Conduct time-series experiments with staggered applications (e.g., 20, 40, 60 days after sowing). For example, SA applied at 20 DAS in wheat improved chlorophyll retention under drought, while later applications (60 DAS) enhanced yield . Pair with stress-inducing treatments (e.g., salinity, heavy metals) and measure biomarkers (e.g., proline, malondialdehyde) to identify critical intervention windows .

Q. What molecular mechanisms underlie SA’s cross-species variability in stress responses?

Methodological Answer:

- Combine transcriptomic and metabolomic profiling to map SA-regulated pathways (e.g., NPR1-mediated systemic acquired resistance). For example, Arabidopsis studies reveal SA’s role in upregulating PR genes, while crops like tomato may prioritize jasmonic acid crosstalk . Use mutant lines (e.g., SA-insensitive NahG plants) to validate gene function and quantify phytohormone levels via HPLC-MS .

Q. How can SA studies integrate multi-omics approaches for holistic insights?

Methodological Answer:

- Design experiments pairing RNA-seq (transcriptome), GC-MS (metabolome), and proteomic analyses (e.g., 2D gel electrophoresis) to capture SA’s systemic effects. For example, SA’s role in enhancing cucumber yield was linked to upregulated photosynthesis-related genes and carbohydrate metabolism . Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify hub genes or metabolites .

Properties

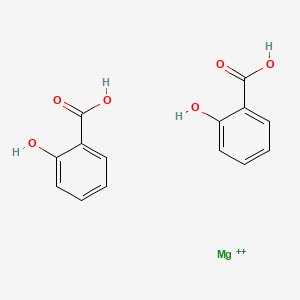

Molecular Formula |

C14H12MgO6+2 |

|---|---|

Molecular Weight |

300.55 g/mol |

IUPAC Name |

magnesium;2-hydroxybenzoic acid |

InChI |

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2 |

InChI Key |

MQHWFIOJQSCFNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.